molecular formula C9H12N2O2 B13283835 N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide

N'-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide

Cat. No.: B13283835
M. Wt: 180.20 g/mol
InChI Key: MNXSZAWBGTXQAF-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its reactivity and selectivity.

Preparation Methods

The synthesis of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The pH of the reaction mixture is adjusted to be slightly acidic using acetic acid.

    Reaction Mechanism: The hydroxylamine hydrochloride reacts with the aldehyde group of 4-methoxy-3-methylbenzaldehyde to form the corresponding oxime.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, while the carboximidamide group can form hydrogen bonds or other interactions that enhance its activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

N’-Hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxy-4-methoxy-3-methylbenzene-1-carboximidamide lies in its combination of functional groups, which confer specific reactivity and selectivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N'-hydroxy-4-methoxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-6-5-7(9(10)11-12)3-4-8(6)13-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

MNXSZAWBGTXQAF-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)OC

Origin of Product

United States

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